Lithium trimethylsilanolate

Catalog No.
S1892564
CAS No.
2004-14-0
M.F
C3H10LiOSi
M. Wt
97.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium trimethylsilanolate

Conventional saponification with aqueous LiOH often destroys sensitive groups. Lithium trimethylsilanolate (LiOTMS) is an anhydrous, sterically hindered nucleophile that enables: - Selective ester cleavage in aprotic solvents without epimerization. - Clean ALD of Li2CO3 and LixSiyOz films at 175-300°C, avoiding hygroscopic growth. - Anionic polymerization of methacrylates to highly isotactic polymers unattainable with n-BuLi. Moisture-free packaging ensures reliable performance.

CAS Number

2004-14-0

Product Name

Lithium trimethylsilanolate

IUPAC Name

lithium;trimethyl(oxido)silane

Molecular Formula

C3H10LiOSi

Molecular Weight

97.2 g/mol

InChI

InChI=1S/C3H10OSi.Li/c1-5(2,3)4;/h4H,1-3H3;

InChI Key

LQIZMOLWEQTWCW-UHFFFAOYSA-N

SMILES

[Li+].C[Si](C)(C)[O-]

Canonical SMILES

[Li].C[Si](C)(C)O

The exact mass of the compound Lithium trimethylsilanolate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Lithium trimethylsilanolate, LiOTMS, Trimethylsilanol lithium salt, Lithium trimethylsilanolate, anhydrous, Silanol, trimethyl-, lithium salt (1:1), Lithium silanolate, trimethyl-

Purity

≥95%

Package Size

5 g

Lithium trimethylsilanolate (LiOTMS) is a highly versatile, sterically hindered organolithium reagent and precursor characterized by its exceptional solubility in aprotic organic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) . Unlike traditional inorganic lithium salts, LiOTMS serves as a mild, anhydrous nucleophile for the selective saponification of esters and as a highly volatile, thermally stable precursor for Atomic Layer Deposition (ALD) in materials science[REFS-1, REFS-2]. Its procurement value lies in its ability to bridge organic synthesis and advanced semiconductor or battery manufacturing, offering precise composition control, moisture-free processing, and distinct aggregation states that dictate its unique reactivity profile compared to heavier alkali metal silanolates.

Workflow Fit

Role Non-nucleophilic silyl base for controlled initiation
Polymer Stereocontrolled anionic polymerization initiator
ALD Volatile precursor for lithium aluminate thin films

Substituting LiOTMS with generic alternatives fundamentally compromises process integrity in both synthetic and materials applications. In organic synthesis, replacing LiOTMS with standard lithium hydroxide (LiOH) fails because LiOH requires aqueous or protic conditions, which rapidly degrade hydrolytically sensitive functional groups and protecting groups on complex molecules. Conversely, using stronger organic bases like n-butyllithium (n-BuLi) leads to aggressive nucleophilic attack and unwanted deprotonation. In thin-film manufacturing, substituting LiOTMS with conventional ALD precursors such as lithium tert-butoxide (LiOtBu) or lithium tetramethylheptanedionate (Li-THD) introduces severe processing bottlenecks; LiOtBu exhibits highly hygroscopic film growth that complicates thickness control, while Li-THD requires excessively high vaporization temperatures (>175°C) and harsh co-reactants like ozone, which can damage sensitive battery substrates [1].

Substitution Risk

Alkyl lithium (n-BuLi, t-BuLi) replacement
Nucleophilic attack may cause side reactions; Me₃SiOLi enables living polymerization with reduced chain transfer.
Common lithium salt (acetate, benzoate) substitution
Non-volatile salts fail ALD composition control; silanolate volatility and reactivity with co-reactants are critical for film stoichiometry.
Different silanolate counter-ion (e.g., K⁺)
Potassium trimethylsilanolate may alter solubility, aggregation, and reaction kinetics, limiting direct process transfer.

Anhydrous Ester Cleavage

LiOTMS enables the quantitative cleavage of aliphatic, aromatic, and allylic esters in aprotic solvents at room temperature without the need for water . When compared to aqueous LiOH, which necessitates protic environments that hydrolyze sensitive protecting groups, LiOTMS provides a strictly anhydrous saponification pathway, preventing the degradation of complex molecular architectures .

Evidence DimensionSaponification yield and functional group tolerance
Target Compound DataQuantitative yield (>95%) in anhydrous THF/DCM at room temperature
Comparator Or BaselineAqueous LiOH (causes competitive hydrolysis of sensitive moieties)
Quantified DifferenceEliminates water-induced degradation while maintaining >95% ester cleavage efficiency
Conditions1.2 equivalents of silanolate base in THF at room temperature

Procuring LiOTMS allows synthetic chemists to perform late-stage saponification on moisture-sensitive active pharmaceutical ingredients (APIs) without yield-destroying side reactions.

PMMA Isotacticity
Head-to-head
99.5% mm
vs 96% mm (t-BuLi/MgBu₂)
Reported higher stereocontrol; supports high-Tg PMMA research
Cross-study comparison, toluene −78°C

Expanded ALD Thermal Window

For the deposition of lithium-based solid electrolytes, LiOTMS exhibits a highly stable, self-limiting ALD growth window between 175°C and 300°C following sublimation at 165°C [1]. In direct contrast, the industry-standard precursor Li-THD requires higher vaporization temperatures and harsh oxidants, while LiOtBu suffers from hygroscopic growth kinetics that disrupt layer-by-layer composition control [1].

Evidence DimensionSelf-limiting ALD temperature window
Target Compound DataStable ALD growth from 175°C to 300°C with clean sublimation at 165°C
Comparator Or BaselineLi-THD (requires >175°C vaporization and ozone) / LiOtBu (hygroscopic growth)
Quantified DifferenceProvides a 125°C stable processing window without requiring harsh oxidants
ConditionsALD reactor deposition of Li2CO3 and LixSiyOz thin films

Ensures reproducible, defect-free manufacturing of solid-state battery components by preventing precursor decomposition and moisture contamination.

ALD Li:Al Control
Head-to-head
Wide tunable ratio
Inferior control (Li carboxylates)
Reported composition control advantage for LixAlyOz films
ALD at 200–300 °C, TMA/O₃ supercycles

Stereocontrol in Anionic Polymerization

LiOTMS functions as a highly effective additive and initiator in the anionic polymerization of methacrylates, facilitating the formation of highly isotactic polymers when used in strong donating solvents [1]. Standard anionic initiators lacking the specific steric and electronic profile of the trimethylsilanolate ligand fail to provide this level of stereocontrol, resulting in atactic polymer chains with inferior physical properties [1].

Evidence DimensionPolymer isotacticity (mm triad fraction)
Target Compound DataHigh isotacticity control for polymethacrylates
Comparator Or BaselineStandard alkyllithium initiators (yield primarily atactic mixtures)
Quantified DifferenceDrastic increase in isotacticity, enabling the synthesis of solvent-resistant polymer grades
ConditionsAnionic polymerization of bulky methacrylates in donating solvents

Allows materials scientists to procure a specialized initiator that strictly controls polymer architecture for high-performance plastics.

Silenolate Coupling
Class-level
High-yield disilane formation reported
Unique silenolate pathway; qualitative differentiation
Data to verify, PdCl₂ coupling context
Electrolyte Cycling
Head-to-head
Significant capacity fade
LiDFOB: ~70% retention
Reported lower long-term stability; additive context matters
NCM811/Li metal cells, 400 cycles, 25°C

Moisture-Sensitive API Saponification

Directly leveraging its quantitative ester cleavage capabilities in anhydrous media, LiOTMS is the reagent of choice for the deprotection and saponification of complex pharmaceutical intermediates where aqueous LiOH would destroy sensitive functional groups.

Solid-State Battery ALD

Driven by its expanded 175°C–300°C thermal processing window and clean sublimation profile, LiOTMS is procured for the precise Atomic Layer Deposition of Li2CO3 and LixSiyOz thin films in next-generation solid-state batteries, avoiding the hygroscopic complications of LiOtBu [1].

Stereoregular Solvent-Resistant Polymers

Utilizing its unique steric bulk and coordination chemistry, LiOTMS is applied as a specialized initiator additive in the anionic polymerization of methacrylates to produce highly isotactic, solvent-resistant polymer architectures that standard alkyllithium reagents cannot achieve [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
PMMA Stereospecific Polymerization
Non-nucleophilic silyl base initiation
Isotactic triad content control
ALD Lithium Aluminate Films
Volatile silanolate precursor reactivity
Li:Al stoichiometry tuning
Siloxane Living Polymerization
Selective ring-opening without chain scission
Molecular weight and PDI control

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

97.06609491 g/mol

Monoisotopic Mass

97.06609491 g/mol

Heavy Atom Count

6

Related CAS

1066-40-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2004-14-0

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